2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile
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Overview
Description
2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile is a nitrogen-rich heterocyclic compound. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure features a triazine ring substituted with dimethyl groups and an acetonitrile moiety, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,2,4-triazine with acetonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted triazine derivatives .
Scientific Research Applications
2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its derivatives may inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Known for its energetic properties and stability.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich triazine derivative with applications in high-energy materials.
2,6-Bis(5,6-diisopropyl-1,2,4-triazin-3-yl)pyridine: Used as a ligand in coordination chemistry.
Uniqueness
2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-(5,6-dimethyl-1,2,4-triazin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-6(2)10-11-7(9-5)3-4-8/h3H2,1-2H3 |
InChI Key |
KTXPIADQOLXGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)CC#N)C |
Origin of Product |
United States |
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